N-(1-Cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide
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Overview
Description
N-(1-Cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide typically involves multiple steps, starting with the preparation of the cyanocyclopentyl precursor. This precursor can be synthesized through a nucleophilic substitution reaction where a cyclopentyl halide reacts with a cyanide source under basic conditions. The resulting cyanocyclopentyl compound is then subjected to further reactions to introduce the cyclohexyl and hydroxypropan-2-yl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropan-2-yl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyanocyclopentyl group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(1-Cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Pharmacology: Studying its effects on biological systems to understand its therapeutic potential and mechanism of action.
Materials Science: Exploring its properties for use in advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-Cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide analogs: Compounds with similar structures but different substituents.
Cyclopentyl derivatives: Compounds containing the cyclopentyl group with different functional groups.
Cyclohexyl derivatives: Compounds containing the cyclohexyl group with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-yl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2/c1-16(13-21,14-7-3-2-4-8-14)19-11-15(22)20-17(12-18)9-5-6-10-17/h14,19,21H,2-11,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXDFVYNUWYPTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1CCCCC1)NCC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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